molecular formula C20H18N4O B2611847 (E)-N'-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 1285650-24-9

(E)-N'-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2611847
CAS No.: 1285650-24-9
M. Wt: 330.391
InChI Key: IWIWMOOCCJKAEY-XBPMTVKWSA-N
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Description

(E)-N’-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrazole ring, a phenyl group, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-phenyl-1H-pyrazole-5-carbohydrazide with (E)-2-methyl-3-phenylacrolein. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, similar hydrazone compounds are often synthesized using batch or continuous flow reactors. These methods allow for better control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial drugs.

Medicine

In medicine, (E)-N’-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it may induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-N’-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of microorganisms, leading to cell death. In anticancer research, the compound may induce apoptosis by activating caspase enzymes and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
  • (E)-N’-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-4-carbohydrazide
  • (E)-N’-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-3-carbohydrazide

Uniqueness

The uniqueness of (E)-N’-((E)-2-methyl-3-phenylallylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable candidate for various applications in scientific research and industry.

Properties

IUPAC Name

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-15(12-16-8-4-2-5-9-16)14-21-24-20(25)19-13-18(22-23-19)17-10-6-3-7-11-17/h2-14H,1H3,(H,22,23)(H,24,25)/b15-12+,21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIWMOOCCJKAEY-XBPMTVKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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